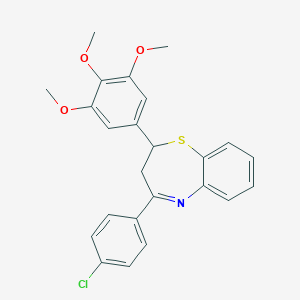

4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine

Description

Structural Features of 4-(4-Chlorophenyl)-2-(3,4,5-Trimethoxyphenyl)-2,3-Dihydro-1,5-Benzothiazepine

The molecular architecture of this compound integrates three distinct structural elements:

1,5-Benzothiazepine Core :

Substituent Groups :

- 4-Chlorophenyl : Attached at position 4, this electron-withdrawing group enhances lipophilicity and influences binding interactions.

- 3,4,5-Trimethoxyphenyl : Positioned at C2, this moiety contributes to π-π stacking and hydrogen-bonding capabilities, often associated with tubulin-targeting anticancer activity.

Stereochemical Considerations :

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$${24}$$H$${22}$$ClNO$$_3$$S | |

| Molecular Weight | 440.0 g/mol | |

| IUPAC Name | This compound | |

| Key Functional Groups | Chlorophenyl, Trimethoxyphenyl, C=N bond |

Historical Development of Benzothiazepine-Based Pharmacophores

The evolution of 1,5-benzothiazepines as pharmacophores spans five decades, marked by key milestones:

Early Cardiovascular Agents (1970s–1980s) :

Expansion into CNS Therapeutics (1990s–2000s) :

Modern Anticancer Applications (2010s–Present) :

Table 2: Key 1,5-Benzothiazepine Derivatives and Their Therapeutic Applications

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO3S/c1-27-20-12-16(13-21(28-2)24(20)29-3)23-14-19(15-8-10-17(25)11-9-15)26-18-6-4-5-7-22(18)30-23/h4-13,23H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCBIQZAKQKLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Intermediate Synthesis via Claisen-Schmidt Condensation

The 3,4,5-trimethoxyphenyl group is introduced through a chalcone intermediate, synthesized via base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with 4-chloroacetophenone. Key parameters include:

Reaction Conditions

-

Solvent: Ethanol (20 mL per mmol)

Purification involves neutralization with 10% HCl, precipitation in ice water, and recrystallization from aqueous ethanol.

Cyclization to Form the Benzothiazepine Core

Michael Addition-Cyclization with o-Aminothiophenol

The chalcone intermediate reacts with o-aminothiophenol in hexafluoro-2-propanol (HFIP), enabling a one-pot Michael addition and cyclization:

HFIP’s strong hydrogen-bonding capacity activates both the chalcone’s Michael acceptor and the carbonyl group, facilitating ring closure without requiring harsh acids or bases.

Alternative Alkali Metal-Mediated Cyclization

Patent US3562257A describes a two-step approach using alkali metal salts to enhance nucleophilicity:

Formation of Alkali Metal Salt

Reaction with 4-Chlorophenyl Precursor

-

Electrophile: 4-Chlorobenzyl chloride (1.5 equiv)

-

Solvent: DMSO

-

Workup: Acidification with HCl, recrystallization from ethanol/ether

This method allows precise control over C4 substitution but requires anhydrous conditions and careful handling of alkali metal hydrides.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

| Method | Yield (%) | Purity (MP °C) | Scalability |

|---|---|---|---|

| HFIP Cyclization | 65–78 | 149–151 | High |

| Alkali Metal Route | 72–80 | 178–180 | Moderate |

Advantages of HFIP Method:

-

Avoids toxic bases (e.g., NaH)

-

Single-step cyclization

Advantages of Alkali Metal Route:

Structural Characterization Data

Spectroscopic Profiles

Representative Data for Analogous Compounds:

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

The compound exhibits several biological properties that make it a subject of interest in pharmaceutical research:

Antitumor Activity

Research indicates that benzothiazepines can inhibit cancer cell proliferation. A study demonstrated that derivatives of benzothiazepines showed significant cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

Benzothiazepines have been noted for their antibacterial and antifungal activities. Studies have shown that compounds with similar structures can effectively combat both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazepines are also noteworthy. Compounds in this class have been found to reduce inflammation markers in experimental models, indicating their potential use in treating inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several benzothiazepine derivatives and tested their effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial efficacy of benzothiazepines against resistant strains of bacteria. The findings showed that specific derivatives could inhibit bacterial growth effectively, providing a basis for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienopyrimidine Core

Halogen-Substituted Derivatives

- 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (Molecular weight: 276.75 g/mol): Replacing bromine with chlorine reduces molecular weight and alters electronic properties. This analog shows moderate kinase inhibition but lower potency compared to brominated derivatives .

- 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol (Molecular weight: 258.36 g/mol): Fluorine’s electronegativity enhances metabolic stability but may reduce binding affinity in some kinase targets .

Functional Group Modifications

- 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid: Replacing the thiol (-SH) with a thioether-linked propanoic acid increases solubility and achieves potent CK2 inhibition (IC₅₀ = 0.1 µM) .

- 7-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one: Substituting thiol with an oxy group linked to a coumarin moiety shifts activity toward fluorescence-based applications, with a synthesis yield of 65% .

Bioactivity Profiles

Key Research Findings

Kinase Inhibition: Thienopyrimidines with electron-withdrawing groups (e.g., bromine, chlorine) exhibit enhanced binding to ATP pockets in kinases. The 4-methylphenyl-thioether analog in shows exceptional CK2 selectivity (IC₅₀ = 0.1 µM), outperforming the bromophenyl-thiol derivative in preliminary assays .

Anticancer Potential: Ethyl- and methyl-substituted analogs (e.g., 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol) demonstrate cytotoxicity in breast cancer models, though exact mechanisms remain under investigation .

Structural-Activity Relationships (SAR) :

Biological Activity

The compound 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a member of the benzothiazepine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiazepine core with specific substitutions that enhance its biological activity. The presence of the trimethoxyphenyl group is particularly noteworthy as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazepine derivatives. For instance, a series of novel 1,5-benzothiazepines were synthesized and evaluated for their cytotoxic effects against various cancer cell lines (HT-29 for colon cancer, MCF-7 for breast cancer, and DU-145 for prostate cancer). The results indicated that certain derivatives exhibited promising activity with IC50 values significantly lower than standard chemotherapeutic agents like methotrexate .

These findings suggest that modifications in the benzothiazepine structure can lead to enhanced anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of benzothiazepines has also been documented. In vitro studies demonstrated that several derivatives showed significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 2 to 6 µg/mL for the most active compounds .

Anticonvulsant Activity

Benzothiazepines have been explored for their anticonvulsant properties. A study involving a series of synthesized compounds found that certain derivatives exhibited notable anticonvulsant activity in animal models. For example, one compound demonstrated an effective dose comparable to established anticonvulsants .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Interference with Tubulin Polymerization : Research indicates that certain benzothiazepines can disrupt microtubule formation, leading to cell cycle arrest in cancer cells .

- Antioxidant Properties : The antioxidant activity observed in some derivatives may contribute to their overall therapeutic effects by reducing oxidative stress in cells .

Case Studies and Research Findings

A pivotal study synthesized multiple benzothiazepine derivatives and evaluated their anticancer activity using MTT assays. Among these compounds, those with halogenated phenyl substitutions exhibited superior cytotoxicity compared to non-halogenated analogs. This suggests that structural modifications significantly influence biological activity and may guide future drug design strategies .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine?

The synthesis typically involves cyclocondensation of 2-aminothiophenol with α,β-unsaturated carbonyl precursors. For example, refluxing 2-aminothiophenol with β-aroylacrylic acids (e.g., 4-(4-chlorophenyl)-4-oxo-2-butenoic acid) in dry ethanol saturated with HCl gas, followed by solvent evaporation and recrystallization from methanol. Reaction conditions (4-hour reflux, glacial acetic acid as catalyst) are critical for ring formation . Alternative routes may use α-haloketones or substituted benzaldehydes under basic conditions .

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

Key methods include:

- 1H/13C NMR : To confirm substituent positions (e.g., chlorophenyl and trimethoxyphenyl groups).

- X-ray diffraction : Resolves structural ambiguities; e.g., used this to confirm a 1,4-benzothiazin-3-one product instead of the expected benzothiazepine.

- IR spectroscopy : Identifies carbonyl stretches (C=O) and hydrogen bonding patterns.

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. How is the purity of the synthesized compound assessed?

Purity is evaluated via melting point analysis, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). Recrystallization from methanol or ethanol is standard for obtaining single crystals suitable for X-ray studies .

Q. What preliminary biological assays are recommended for screening activity?

Antifungal activity against Candida albicans is commonly tested using agar diffusion or microdilution assays. Cytotoxicity can be assessed via MTT assays on mammalian cell lines. These screens guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in product formation during cyclization reactions?

Discrepancies between expected and observed products (e.g., benzothiazepine vs. benzothiazinone) require:

- Repetition under varied conditions : Adjusting solvents (e.g., ethanol vs. DMF), catalysts (e.g., AlCl3 vs. HCl), or temperatures.

- Advanced structural analysis : X-ray crystallography and 2D NMR (e.g., NOESY) to confirm ring size and substituent orientation .

Q. What strategies optimize reaction yield and regioselectivity in multi-step syntheses?

- Solvent optimization : Dry ethanol with HCl gas improves cyclization efficiency .

- Stoichiometric control : Ensure a 1:1 molar ratio of 2-aminothiophenol to carbonyl precursor.

- Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate intermediates .

Q. How does the molecular conformation influence biological activity?

The six-membered heterocycle adopts an intermediate twisted boat/chair conformation, with substituents (e.g., equatorial 4-chlorophenyl) affecting binding to biological targets. Computational docking studies paired with crystallographic data (e.g., torsion angles O1–C8–C7–C9 = 8.3°) reveal how steric and electronic effects modulate activity .

Q. What methodologies validate hydrogen bonding and intermolecular interactions in the crystalline state?

X-ray diffraction data (e.g., Table 1 in ) quantify intermolecular N–H⋯O and C–H⋯O bonds. Hirshfeld surface analysis further maps interaction contributions (e.g., van der Waals vs. hydrogen bonding), critical for predicting solubility and stability .

Q. How do electron-donating substituents (e.g., methoxy groups) affect reactivity and bioactivity?

The 3,4,5-trimethoxyphenyl group enhances electron density, influencing cyclization kinetics and antifungal potency. Comparative studies with non-methoxy analogs (e.g., 4-chlorophenyl derivatives) show reduced activity, highlighting the role of methoxy groups in target binding .

Q. What computational tools are used to predict SAR and metabolic stability?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics.

- ADMET predictors : Estimate bioavailability and cytochrome P450 interactions .

Data Contradiction Analysis

Q. Why might reported biological activities vary across studies?

Discrepancies arise from:

- Structural misassignment : Incorrect product identification without X-ray validation.

- Assay variability : Differences in fungal strain susceptibility or cell culture conditions.

- Purity issues : Uncharacterized byproducts (e.g., sulfoxides from oxidation) .

Q. How to address conflicting reports on cyclization mechanisms?

Mechanistic studies using isotopic labeling (e.g., 13C-tracers) or in-situ IR spectroscopy can track intermediate formation. demonstrated that β-aroylacrylic acids favor 1,4-benzothiazin-3-one over benzothiazepine, contrary to earlier claims .

Methodological Recommendations

- For synthesis : Prioritize X-ray crystallography for structural confirmation, especially when literature reports conflict.

- For SAR studies : Combine in vitro assays with computational modeling to identify key pharmacophores.

- For reproducibility : Document reaction conditions (solvent, catalyst, temperature) exhaustively to enable cross-study comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.